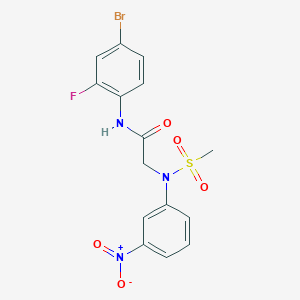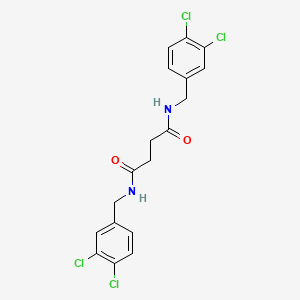![molecular formula C26H27N3O4S B4795737 N-allyl-2-({4-[(2-methylbenzyl)(methylsulfonyl)amino]benzoyl}amino)benzamide](/img/structure/B4795737.png)
N-allyl-2-({4-[(2-methylbenzyl)(methylsulfonyl)amino]benzoyl}amino)benzamide
Overview
Description
N-allyl-2-({4-[(2-methylbenzyl)(methylsulfonyl)amino]benzoyl}amino)benzamide, also known as AMG 900, is a small molecule inhibitor that targets the mitotic kinase Aurora A. Aurora A is a protein kinase that plays a critical role in the regulation of cell division, and its overexpression has been implicated in the development of various types of cancer. AMG 900 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of cancer.
Mechanism of Action
N-allyl-2-({4-[(2-methylbenzyl)(methylsulfonyl)amino]benzoyl}amino)benzamide 900 works by inhibiting the activity of Aurora A kinase, which is involved in the regulation of cell division. By inhibiting Aurora A kinase, N-allyl-2-({4-[(2-methylbenzyl)(methylsulfonyl)amino]benzoyl}amino)benzamide 900 disrupts the normal process of cell division, leading to cell death in cancer cells.
Biochemical and physiological effects:
N-allyl-2-({4-[(2-methylbenzyl)(methylsulfonyl)amino]benzoyl}amino)benzamide 900 has been shown to have potent antitumor activity in preclinical models of cancer. In addition to inducing cell death in cancer cells, N-allyl-2-({4-[(2-methylbenzyl)(methylsulfonyl)amino]benzoyl}amino)benzamide 900 has also been shown to inhibit tumor growth and metastasis. Furthermore, N-allyl-2-({4-[(2-methylbenzyl)(methylsulfonyl)amino]benzoyl}amino)benzamide 900 has been shown to have minimal toxicity in normal cells, suggesting that it may have a favorable therapeutic index.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-allyl-2-({4-[(2-methylbenzyl)(methylsulfonyl)amino]benzoyl}amino)benzamide 900 is its potency as an Aurora A kinase inhibitor. This makes it an attractive candidate for further development as a therapeutic agent for the treatment of cancer. However, one limitation of N-allyl-2-({4-[(2-methylbenzyl)(methylsulfonyl)amino]benzoyl}amino)benzamide 900 is its limited solubility, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the development of N-allyl-2-({4-[(2-methylbenzyl)(methylsulfonyl)amino]benzoyl}amino)benzamide 900 as a therapeutic agent for the treatment of cancer. One potential direction is the development of more soluble analogs of N-allyl-2-({4-[(2-methylbenzyl)(methylsulfonyl)amino]benzoyl}amino)benzamide 900 that can be administered more easily in vivo. Another direction is the development of combination therapies that include N-allyl-2-({4-[(2-methylbenzyl)(methylsulfonyl)amino]benzoyl}amino)benzamide 900, either with other kinase inhibitors or with chemotherapy agents. Finally, further preclinical studies are needed to better understand the pharmacokinetics and pharmacodynamics of N-allyl-2-({4-[(2-methylbenzyl)(methylsulfonyl)amino]benzoyl}amino)benzamide 900 in vivo, which will be critical for the development of clinical trials.
Scientific Research Applications
N-allyl-2-({4-[(2-methylbenzyl)(methylsulfonyl)amino]benzoyl}amino)benzamide 900 has been extensively studied in preclinical models of cancer, including cell lines and animal models. These studies have shown that N-allyl-2-({4-[(2-methylbenzyl)(methylsulfonyl)amino]benzoyl}amino)benzamide 900 is a potent inhibitor of Aurora A kinase and can induce cell death in cancer cells. Furthermore, N-allyl-2-({4-[(2-methylbenzyl)(methylsulfonyl)amino]benzoyl}amino)benzamide 900 has been shown to have synergistic effects when used in combination with other anticancer agents, such as taxanes.
properties
IUPAC Name |
2-[[4-[(2-methylphenyl)methyl-methylsulfonylamino]benzoyl]amino]-N-prop-2-enylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4S/c1-4-17-27-26(31)23-11-7-8-12-24(23)28-25(30)20-13-15-22(16-14-20)29(34(3,32)33)18-21-10-6-5-9-19(21)2/h4-16H,1,17-18H2,2-3H3,(H,27,31)(H,28,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXCDVJAVPNTMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)NCC=C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[({4-[(2-methylbenzyl)(methylsulfonyl)amino]phenyl}carbonyl)amino]-N-(prop-2-en-1-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-methylphenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4795655.png)
![N-(2,3-dimethylphenyl)-2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4795657.png)
![N-1,3-benzothiazol-2-yl-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4795662.png)
![2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(1,1,3,3-tetramethylbutyl)acetamide](/img/structure/B4795667.png)
![N-[3-(4-morpholinyl)propyl]cyclopentanecarboxamide](/img/structure/B4795670.png)
![3-(3-bromophenyl)-7-(2-thienylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4795680.png)

![4-{[3-(4-tert-butylbenzoyl)-1-piperidinyl]carbonyl}-N,N-dimethyl-1-piperidinecarboxamide](/img/structure/B4795697.png)
![2-(4-bromo-1-methyl-1H-pyrazol-5-yl)-9-tert-butyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4795706.png)
![methyl 2-{[(2-acetylhydrazino)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4795713.png)
![1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-propen-1-one](/img/structure/B4795731.png)

![N-{1-({[2-(dimethylamino)ethyl]amino}carbonyl)-2-[4-(dimethylamino)phenyl]vinyl}benzamide](/img/structure/B4795757.png)
